![molecular formula C14H16N4OS2 B11687746 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide](/img/structure/B11687746.png)
2-[(4,6-dimethylpyrimidin-2-yl)thio]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups, a thioether linkage, and a hydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the thioether linkage: This step involves the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate alkylating agent to form the thioether.
Hydrazide formation: The thioether intermediate is then reacted with hydrazine hydrate to form the hydrazide.
Condensation reaction: Finally, the hydrazide is condensed with 1-thien-2-ylethylidene to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of hydrazides, including the compound , exhibit significant antibacterial and antifungal activities . A study demonstrated that similar compounds showed varying degrees of microbial inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 256 µg/mL .
Anticancer Potential
There is emerging evidence suggesting that compounds containing the pyrimidine and thienyl moieties may possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Other Biological Activities
In addition to antibacterial and anticancer effects, there are reports of these compounds exhibiting anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic avenues for treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Evaluation : A study evaluated a series of hydrazide derivatives for their antimicrobial efficacy, revealing that modifications to the hydrazide structure significantly influenced activity levels. Compounds with specific substituents showed enhanced effectiveness compared to standard antibiotics .
- Synthesis Innovations : Recent advancements in synthetic methodologies have allowed for more efficient production of these compounds, utilizing microwave-assisted synthesis to achieve higher yields and purities .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects have revealed potential pathways involving oxidative stress and apoptosis induction in cancer cells, providing a basis for further therapeutic development .
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-phenylacetamide: Another compound with a similar pyrimidine-thioether structure but with different substituents.
2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-phenylethylidene]acetohydrazide: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thienyl group, in particular, may offer unique interactions with biological targets compared to phenyl or other substituents.
This detailed article provides a comprehensive overview of 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a thio group and a thienyl moiety linked through an acetohydrazide framework. Its molecular formula is C12H14N4S with a molecular weight of approximately 254.34 g/mol. The unique structural components contribute to its biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyrimidine and thiazole compounds exhibit significant anticancer properties. In particular, studies have explored the effects of similar compounds on various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), C6 (glioma).
- Methods Used : MTT assay, acridine orange/ethidium bromide staining, and analysis of caspase-3 activation.
Results showed that compounds with similar structures demonstrated the ability to induce apoptosis in cancer cells, suggesting potential for therapeutic applications against tumors .
Antimicrobial Activity
The compound's thio and hydrazone functionalities suggest possible antimicrobial properties. Studies have evaluated similar thiazole and pyrimidine derivatives against bacterial strains:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus.
- Testing Method : Broth microdilution according to CLSI guidelines.
Findings indicated that certain derivatives exhibited promising antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Study 1: Antitumor Evaluation
A study focusing on the synthesis and evaluation of thiazole derivatives found that compounds similar to our target compound showed significant cytotoxic effects on A549 and C6 cell lines. The most active compounds induced apoptosis via caspase activation, confirming their potential as anticancer agents .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives. The results highlighted that specific compounds effectively inhibited growth in both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Bacteria | Methodology | Results |
---|---|---|---|
Anticancer | A549, C6 | MTT Assay, Caspase Activation | Induced apoptosis in cancer cells |
Antimicrobial | E. coli, S. aureus | Broth Microdilution | Significant inhibition of bacterial growth |
Table 2: Structure-Activity Relationship
Compound Structure | Activity Type | Observed Effect |
---|---|---|
Pyrimidine-Thio Derivative | Anticancer | High cytotoxicity against A549 |
Thiazole-Pyrimidine Derivative | Antimicrobial | Effective against E. coli |
Properties
Molecular Formula |
C14H16N4OS2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C14H16N4OS2/c1-9-7-10(2)16-14(15-9)21-8-13(19)18-17-11(3)12-5-4-6-20-12/h4-7H,8H2,1-3H3,(H,18,19)/b17-11+ |
InChI Key |
JFQVRCPRNSCAOJ-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC=CS2)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC=CS2)C |
Origin of Product |
United States |
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